
p-Azidophenyl alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Azidophenyl alpha-D-glucopyranoside (AzPG) is a chemical compound that has gained significant attention in the field of chemical biology due to its unique properties. AzPG is a glycosylated azide, which makes it a useful tool for labeling and detecting glycosylated proteins.
Mecanismo De Acción
The mechanism of action of p-Azidophenyl alpha-D-glucopyranoside involves the selective labeling of glycosylated proteins. p-Azidophenyl alpha-D-glucopyranoside reacts with the hydroxyl groups of the sugar moieties in glycosylated proteins, forming a covalent bond. This reaction is facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly selective and efficient reaction.
Biochemical and Physiological Effects:
p-Azidophenyl alpha-D-glucopyranoside has been shown to have minimal biochemical and physiological effects on cells and organisms. Studies have shown that p-Azidophenyl alpha-D-glucopyranoside does not affect cell viability or proliferation and does not induce significant changes in gene expression or protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Azidophenyl alpha-D-glucopyranoside has several advantages for lab experiments, including its high selectivity, sensitivity, and compatibility with various detection methods. However, p-Azidophenyl alpha-D-glucopyranoside also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of p-Azidophenyl alpha-D-glucopyranoside in scientific research. One potential application is the development of new methods for the detection and analysis of glycosylated proteins in complex biological samples. Another direction is the use of p-Azidophenyl alpha-D-glucopyranoside for the identification and characterization of glycosylation patterns in different cell types and tissues. Additionally, the development of new p-Azidophenyl alpha-D-glucopyranoside derivatives with improved properties, such as solubility and stability, could expand its range of applications in chemical biology.
Conclusion:
In conclusion, p-Azidophenyl alpha-D-glucopyranoside is a useful tool for the detection and analysis of glycosylated proteins in scientific research. Its high selectivity, sensitivity, and compatibility with various detection methods make it a valuable asset in the field of chemical biology. However, further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
P-Azidophenyl alpha-D-glucopyranoside can be synthesized by glycosylation of p-azidophenol with alpha-D-glucopyranosyl bromide. The reaction is carried out in the presence of a catalyst, such as silver triflate, and a base, such as potassium carbonate. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
P-Azidophenyl alpha-D-glucopyranoside has been widely used in various scientific research applications, including the detection and analysis of glycosylated proteins, glycoproteomics, and glycomics. p-Azidophenyl alpha-D-glucopyranoside can be used to label glycosylated proteins in vivo and in vitro, allowing for their visualization and detection. Additionally, p-Azidophenyl alpha-D-glucopyranoside can be used for the enrichment and identification of glycosylated proteins in complex mixtures.
Propiedades
Número CAS |
134507-63-4 |
|---|---|
Nombre del producto |
p-Azidophenyl alpha-D-glucopyranoside |
Fórmula molecular |
C23H21FN2O5 |
Peso molecular |
297.26 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-(4-azidophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15N3O6/c13-15-14-6-1-3-7(4-2-6)20-12-11(19)10(18)9(17)8(5-16)21-12/h1-4,8-12,16-19H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
Clave InChI |
XNEQKXXRWVEJND-ZIQFBCGOSA-N |
SMILES isomérico |
C1=CC(=CC=C1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O |
SMILES canónico |
C1=CC(=CC=C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)O)O |
Sinónimos |
4-APGP 4-azidophenylglucopyranoside p-azidophenyl alpha-D-glucopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



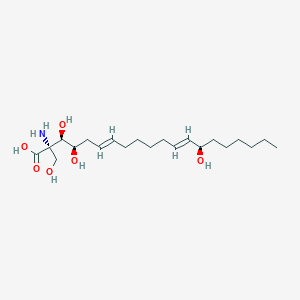
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
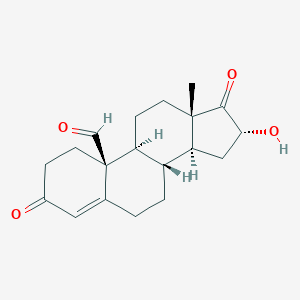
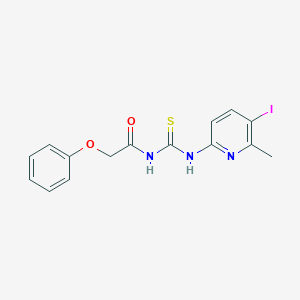
![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)
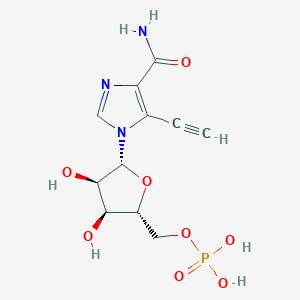
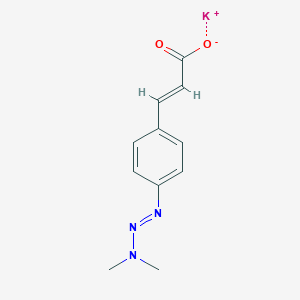
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)